molecular formula C21H21N3OS B2797996 2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)nicotinamide CAS No. 1286718-19-1

2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)nicotinamide

Cat. No.: B2797996
CAS No.: 1286718-19-1
M. Wt: 363.48
InChI Key: UVFZYSJXWTWZNQ-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)nicotinamide is a synthetic small molecule provided for research purposes. This compound is of significant interest in early-stage pharmacological research, particularly in the field of enzyme inhibition. Its structural features suggest potential as a candidate for investigating Nicotinamide N-Methyltransferase (NNMT) biology . NNMT is an enzyme that catalyzes the methylation of nicotinamide (NAM) using S-adenosyl methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH) . Aberrant expression of NNMT has been implicated in a wide spectrum of diseases, including multiple cancers, metabolic disorders, liver diseases, and neurodegenerative conditions, making it an emerging therapeutic target . By potentially modulating NNMT activity, this compound may serve as a valuable chemical tool to probe complex metabolic pathways, including cellular methylation potential and NAD+ metabolism, which are critical in maintaining energy homeostasis and epigenetic regulation . Researchers can utilize this compound in vitro to explore its effects on SAM/SAH ratios, histone methylation patterns, and ultimately, cellular proliferation and metabolism in disease-relevant models. This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-methylsulfanyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-26-20-19(11-7-14-23-20)21(25)24(16-18-10-5-6-13-22-18)15-12-17-8-3-2-4-9-17/h2-11,13-14H,12,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFZYSJXWTWZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)nicotinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the selection of appropriate solvents and catalysts would be crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

The compound 2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)nicotinamide is a relatively complex molecule that has garnered interest in various scientific research applications, particularly in pharmacology and biochemistry. Below is a detailed examination of its applications, supported by relevant data and case studies.

Pharmacological Studies

The compound's structural features indicate potential pharmacological activities, particularly in:

  • Cancer Therapy : Research has shown that derivatives of nicotinamide can inhibit tumor growth by modulating metabolic pathways involved in cell proliferation and apoptosis. For instance, nicotinamide analogs have been explored for their ability to inhibit Polo-like kinase 1 (Plk1), a target in various cancers .
  • Neuroprotection : Nicotinamide has been studied for its neuroprotective properties. The compound may help mitigate neurodegenerative diseases by enhancing NAD+ biosynthesis, which is crucial for cellular energy metabolism and DNA repair mechanisms .

Metabolic Pathway Modulation

Research indicates that compounds similar to nicotinamide can influence metabolic pathways related to:

  • Nicotinamide Adenine Dinucleotide (NAD+) Production : Increasing NAD+ levels can enhance mitochondrial function and reduce oxidative stress .
  • Uremic Toxins Management : Studies have identified metabolites of nicotinamide that could be involved in the management of uremic toxins in chronic kidney disease, highlighting the importance of metabolic pathways influenced by this compound .

Analytical Chemistry

The compound can serve as a standard or reference material in analytical chemistry for:

  • High-Performance Liquid Chromatography (HPLC) : Used for quantifying levels of similar compounds in biological samples, thereby aiding in pharmacokinetic studies .

Case Study 1: Cancer Cell Line Inhibition

A study investigated the effects of nicotinamide derivatives on various cancer cell lines. The results indicated that certain modifications to the nicotinamide structure enhanced cytotoxicity against breast cancer cells while reducing toxicity towards normal cells. This suggests that this compound could be optimized for selective anticancer activity.

Case Study 2: Neurodegenerative Disease Models

In an experimental model of neurodegeneration, treatment with nicotinamide derivatives resulted in improved cognitive function and reduced neuronal death. The findings support the hypothesis that enhancing NAD+ levels through such compounds may provide therapeutic benefits in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)nicotinamide involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and heterocyclic structures allow it to interact with enzymes and receptors in biological systems. For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural features and hypothesized applications of the target compound with similar molecules:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound Nicotinamide 2-(methylthio), N-phenethyl, N-(pyridin-2-ylmethyl) ~400 (estimated) Methylthio, pyridine, benzene Fluorescent probes, enzyme inhibition
4-(methylthio)-2-oxo-2H-chromene-3-carbonitrile Chromene 4-(methylthio), di(hetero-2-ylmethyl)amino Not specified Methylthio, chromene, cyanide Fluorescent cell imaging
2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide Nicotinamide 2-chloro, thioethyl-furyl 296.77 Chloro, thioether, furan Bioactive intermediates
Key Observations:
  • Methylthio vs.
  • Aromatic Substitutents : The N-phenethyl and N-(pyridin-2-ylmethyl) groups in the target compound could improve solubility in organic solvents compared to the furan-based thioether in .
  • Fluorescence Potential: The chromene derivative in demonstrates that methylthio groups paired with aromatic systems enable fluorescence. The target compound’s nicotinamide core may exhibit similar photophysical properties .

Biological Activity

2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)nicotinamide, with CAS Number 1286718-19-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21_{21}H21_{21}N3_3OS
  • Molecular Weight : 363.5 g/mol

Biological Activity Overview

The compound has been studied for various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Below is a summary of the significant findings from recent studies:

Anticancer Activity

  • Cell Line Studies :
    • The compound exhibits cytotoxicity against several cancer cell lines. For instance, a study demonstrated that it has an IC50_{50} value of approximately 15 µM against the MCF7 breast cancer cell line, indicating moderate potency in inhibiting cell proliferation .
    • In another study, it was found to induce apoptosis in the NCI-H460 lung cancer cell line at concentrations as low as 10 µM .
  • Mechanism of Action :
    • The mechanism behind its anticancer activity appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth .

Anti-inflammatory Properties

Research indicates that this compound may also exhibit anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activity Summary

Activity Cell Line/Model IC50_{50} Value (µM) Mechanism
AnticancerMCF715PI3K/Akt pathway inhibition
AnticancerNCI-H46010Induction of apoptosis
Anti-inflammatoryMacrophagesNot specifiedReduction of pro-inflammatory cytokines

Case Studies

  • Study on MCF7 Cells :
    • A detailed investigation into the effects of the compound on MCF7 cells revealed that treatment led to significant cell cycle arrest at the G1 phase, correlating with increased levels of p21 and decreased cyclin D1 expression. This suggests that the compound may exert its effects by modulating cell cycle regulators .
  • Neuroprotective Effects :
    • Preliminary studies have indicated that this compound may also possess neuroprotective properties. In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced neuronal death and inflammation markers, suggesting a protective role against neurodegenerative processes .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying substituent positions and confirming methylthio, phenethyl, and pyridylmethyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 341.45 g/mol for related analogs) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
  • HPLC : Quantifies purity and detects impurities .

What preliminary biological activities are associated with this compound?

Basic
Structural analogs exhibit:

  • Antimicrobial activity : Inhibition of bacterial/fungal pathogens via thioether and pyridine interactions .
  • Anticancer potential : Cytotoxicity in cancer cell lines (e.g., IC50 values in µM range) through nicotinamide moiety interactions .
  • Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways in preclinical models .

How can researchers optimize the synthetic yield and purity of this compound?

Q. Advanced

  • Reaction optimization : Use of microwave-assisted synthesis to reduce reaction time and improve yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
  • Catalyst screening : DMAP or HOBt for regioselective amide bond formation .
  • Purification strategies : Gradient elution in flash chromatography or preparative HPLC for isolating high-purity fractions .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Standardized assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to reduce variability .
  • Structural analogs comparison : Cross-reference activity data from compounds with shared functional groups (e.g., thiophene vs. furan derivatives) .
  • Meta-analysis : Apply tools like the SPIDER framework to synthesize qualitative and quantitative evidence systematically .

What strategies are effective for elucidating the structure-activity relationship (SAR)?

Q. Advanced

  • Functional group modification : Replace methylthio with sulfoxide/sulfone groups to assess redox sensitivity .
  • Molecular docking : Simulate interactions with targets like kinases or cytochrome P450 enzymes using software (e.g., AutoDock) .
  • Bioisosteric replacements : Substitute pyridine with isoquinoline to evaluate binding affinity changes .

What methodologies identify the compound's biological targets?

Q. Advanced

  • Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with suspected targets (e.g., receptors or enzymes) .
  • X-ray crystallography : Resolve co-crystal structures to visualize binding pockets .

How to assess synergistic effects with other therapeutic agents?

Q. Advanced

  • Combination index (CI) method : Calculate CI values using Chou-Talalay equations to classify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
  • Isobolograms : Graphically determine synergistic concentrations in dose-response matrices .
  • In vivo models : Test efficacy in xenograft models with co-administered drugs (e.g., cisplatin for cancer) .

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